molecular formula C25H27BrClN3O3S B2662183 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 899918-22-0

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No.: B2662183
CAS No.: 899918-22-0
M. Wt: 564.92
InChI Key: PJKHILIBCXDING-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H27BrClN3O3S and its molecular weight is 564.92. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide represents a novel class of organic compounds with significant potential in medicinal chemistry. Its unique spirocyclic structure, combined with various functional groups, suggests diverse biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H22BrClN3O2SC_{23}H_{22}BrClN_3O_2S, with a molecular weight of approximately 522.9 g/mol. The compound features a spirocyclic system that may enhance its binding affinity to biological targets.

PropertyValue
Molecular FormulaC23H22BrClN3O2S
Molecular Weight522.9 g/mol
LogP5.4763
Polar Surface Area40.561 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of the compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to these targets, while the presence of bromophenyl and dimethoxyphenyl groups could enhance its affinity and selectivity for certain biological pathways.

1. Analgesic Activity

Research on structurally similar compounds has indicated potential analgesic properties. For instance, studies involving derivatives of oxazol-5(4H)-ones have demonstrated significant analgesic effects through tests such as the writhing test and hot plate test . Molecular docking simulations have suggested that such compounds may inhibit cyclooxygenase (COX) enzymes involved in pain and inflammation .

2. Antitumor Activity

Preliminary studies on related compounds have shown promise in antitumor activity. For example, compounds with similar spirocyclic structures exhibited dose-dependent effects on tumor growth in xenograft models . This suggests that the compound may also possess anticancer properties, warranting further investigation.

3. Toxicity Assessment

Acute toxicity studies are crucial for evaluating the safety profile of new compounds. Research has indicated low toxicity levels for similar compounds in animal models, with no significant adverse effects observed in histopathological assessments . This is an encouraging sign for the development of this compound as a therapeutic agent.

Case Study 1: Analgesic Efficacy

A study evaluating the analgesic efficacy of various oxazol-5(4H)-one derivatives found that those containing specific functional groups exhibited enhanced pain relief compared to controls . The findings support the hypothesis that modifications in the chemical structure can lead to improved pharmacological profiles.

Case Study 2: Anticancer Potential

In another study focusing on spirocyclic compounds, it was observed that certain derivatives displayed significant antitumor activity against various cancer cell lines . The mechanisms involved were attributed to apoptosis induction and cell cycle arrest.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrClN3O3S/c1-32-20-14-21(33-2)19(13-18(20)27)28-22(31)15-34-24-23(16-7-9-17(26)10-8-16)29-25(30-24)11-5-3-4-6-12-25/h7-10,13-14H,3-6,11-12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKHILIBCXDING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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